molecular formula C20H19Cl2N3O3S2 B305479 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B305479
M. Wt: 484.4 g/mol
InChI Key: RTNLVIWEKSNCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide, also known as DPOP-OAD-MeSA, is a novel compound that has attracted significant attention in the scientific community. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert its anti-inflammatory and antioxidant effects by inhibiting the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA has been found to have various biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to decrease the expression of various oncogenes, such as c-Myc and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in water. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA is a novel compound that has shown promising results in various scientific research applications. It has potent antitumor activity, anti-inflammatory and antioxidant properties, and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its research and development. Overall, 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA is a promising compound that may have significant implications for the treatment of various diseases.

Synthesis Methods

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA was synthesized using a multistep process that involved the reaction of 2,4-dichlorophenol with propargyl bromide to form an intermediate compound. This intermediate compound was then reacted with sodium azide to form 2,4-dichlorophenyl azide. The azide compound was then reacted with propargyl alcohol to form the propargyl ether compound. This compound was then reacted with thiosemicarbazide to form the final product, 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA.

Scientific Research Applications

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamideA has shown promising results in various scientific research applications. It has been found to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

Product Name

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C20H19Cl2N3O3S2

Molecular Weight

484.4 g/mol

IUPAC Name

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H19Cl2N3O3S2/c1-29-15-5-2-4-14(11-15)23-18(26)12-30-20-25-24-19(28-20)6-3-9-27-17-8-7-13(21)10-16(17)22/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,23,26)

InChI Key

RTNLVIWEKSNCKO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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